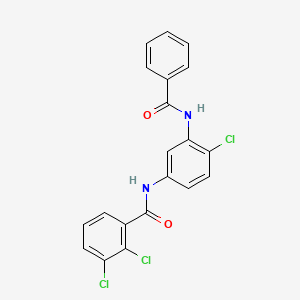
Propyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl-4-(4-Ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxylat ist eine synthetische organische Verbindung. Sie gehört zur Klasse der Tetrahydropyrimidinderivate, die für ihre vielfältigen biologischen Aktivitäten bekannt sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Propyl-4-(4-Ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxylat erfolgt typischerweise in einem mehrstufigen Verfahren:
Ausgangsmaterialien: Die Synthese beginnt mit der Herstellung der wichtigsten Zwischenprodukte, wie z. B. 4-Ethoxy-3-methoxybenzaldehyd und Ethylacetoacetat.
Cyclisierungsreaktion: Der Schlüsselschritt beinhaltet die Cyclisierung dieser Zwischenprodukte in Gegenwart eines geeigneten Katalysators, wie z. B. Ammoniumacetat, unter Rückflussbedingungen, um den Tetrahydropyrimidinring zu bilden.
Veresterung: Der letzte Schritt beinhaltet die Veresterung der Carboxylgruppe mit Propanol, um die gewünschte Verbindung zu erhalten.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion dieser Verbindung optimierte Reaktionsbedingungen beinhalten, wie z. B.:
Durchflussreaktoren: Um die Effizienz und Ausbeute der Reaktion zu verbessern.
Automatisierte Synthese: Um Reproduzierbarkeit und Skalierbarkeit zu gewährleisten.
Reinigungstechniken: Wie z. B. Umkristallisation und Chromatographie, um ein Produkt mit hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
Propyl-4-(4-Ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Reduktionsreaktionen können die Oxogruppe in Hydroxylgruppen umwandeln.
Substitution: Der aromatische Ring kann elektrophilen Substitutionsreaktionen unterliegen, wie z. B. Nitrierung oder Halogenierung.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wie z. B. Kaliumpermanganat oder Chromtrioxid.
Reduktionsmittel: Wie z. B. Natriumborhydrid oder Lithiumaluminiumhydrid.
Katalysatoren: Wie z. B. Lewis-Säuren für Substitutionsreaktionen.
Hauptprodukte
Oxidationsprodukte: Ketone oder Aldehyde.
Reduktionsprodukte: Alkohole.
Substitutionsprodukte: Nitro- oder halogenierte Derivate.
Wissenschaftliche Forschungsanwendungen
Propyl-4-(4-Ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Medizinische Chemie: Es wird auf sein Potenzial als Therapeutikum aufgrund seiner biologischen Aktivität untersucht.
Pharmazeutische Forschung: Es dient als Leitverbindung für die Entwicklung neuer Medikamente.
Biologische Studien: Es wird in der Forschung verwendet, um seinen Wirkmechanismus und seine biologischen Wirkungen zu verstehen.
Industrielle Anwendungen: Es kann bei der Synthese anderer komplexer organischer Moleküle verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von Propyl-4-(4-Ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxylat umfasst:
Molekularziele: Es kann mit bestimmten Enzymen oder Rezeptoren im Körper interagieren.
Beteiligte Pfade: Die Verbindung kann biochemische Pfade modulieren, was zu den beobachteten biologischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of Propyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves:
Molecular Targets: It may interact with specific enzymes or receptors in the body.
Pathways Involved: The compound may modulate biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Ethyl-4-(4-Ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxylat
- Methyl-4-(4-Ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxylat
Einzigartigkeit
Propyl-4-(4-Ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxylat ist aufgrund seiner spezifischen Estergruppe einzigartig, die seine biologische Aktivität und pharmakokinetischen Eigenschaften im Vergleich zu seinen Analoga beeinflussen kann.
Eigenschaften
Molekularformel |
C18H24N2O5 |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
propyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H24N2O5/c1-5-9-25-17(21)15-11(3)19-18(22)20-16(15)12-7-8-13(24-6-2)14(10-12)23-4/h7-8,10,16H,5-6,9H2,1-4H3,(H2,19,20,22) |
InChI-Schlüssel |
BWSVCRSHYLJKKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OCC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(3-allyl-2-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11685478.png)
![2-(Ethylsulfanyl)ethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11685481.png)
![(2Z)-N-acetyl-6-bromo-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11685488.png)
![(5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B11685494.png)
![6-methoxy-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11685499.png)
![(5Z)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11685501.png)
![N'-{(E)-[4-(dipropylamino)phenyl]methylidene}-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide](/img/structure/B11685506.png)
![Methyl (2Z)-2-[(3-bromophenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11685523.png)

![N'-[1-(2-Furyl)ethylidene]-2,2-diphenyl-1-cyclopropanecarbohydrazide](/img/structure/B11685535.png)
![(3E)-1-(4-fluorophenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11685543.png)

![(2E,5Z)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11685550.png)
![(5Z)-3-[4-(diethylamino)phenyl]-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11685584.png)
